3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid
Overview
Description
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H10N2O2S . It has a molecular weight of 258.3 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H10N2O2S/c1-6-2-3-9-7 (4-6)5-8-10 (14)11 (13 (16)17)18-12 (8)15-9/h2-5H,14H2,1H3, (H,16,17) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.3 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid and its derivatives are primarily involved in various synthesis processes and chemical reactions. A series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters were synthesized and assessed for their antibacterial activity, indicating a potential application in developing antibacterial agents (Raghavendra et al., 2006). Synthesis techniques involving this compound lead to the creation of various derivatives, which are then employed in further chemical studies and potential applications in pharmacology and materials science (Bakhite, 2001).
Antiproliferative and Photochemotherapeutic Studies
Several studies have investigated the potential antiproliferative and photochemotherapeutic properties of derivatives of this compound. Novel angular furo and thieno-quinolinones were synthesized, showing promising antiproliferative activity and less toxic side effects, suggesting their application in photochemotherapy (Fossa et al., 2002). The potential of these compounds in photobiological applications and their therapeutic indices make them candidates for further investigation in the field of cancer treatment and photochemotherapy.
Safety and Hazards
Properties
IUPAC Name |
3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-6-2-3-9-7(4-6)5-8-10(14)11(13(16)17)18-12(8)15-9/h2-5H,14H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYXUKHYHKOTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357720 | |
Record name | BAS 02240451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462066-87-1, 873437-82-2 | |
Record name | 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462066-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 02240451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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